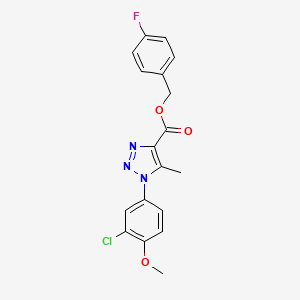

(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

説明

The compound "(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" features a 1,2,3-triazole core substituted at the 1-position with a 3-chloro-4-methoxyphenyl group and at the 4-position with a carboxylate ester moiety linked to a 4-fluorophenylmethyl group. This structure combines halogenated (Cl, F) and methoxy substituents, which are known to influence electronic properties, solubility, and biological interactions.

特性

IUPAC Name |

(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O3/c1-11-17(18(24)26-10-12-3-5-13(20)6-4-12)21-22-23(11)14-7-8-16(25-2)15(19)9-14/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPIIWRETPLERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of (4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.

Introduction of the 4-fluorobenzyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-fluorobenzyl group, typically using a palladium-catalyzed cross-coupling reaction.

Addition of the 3-chloro-4-methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the triazole ring acts as the nucleophile.

化学反応の分析

(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

科学的研究の応用

(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

作用機序

The mechanism of action of (4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in target organisms. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria or interfere with the replication of cancer cells by targeting specific signaling pathways .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Halogens and Methoxy Groups

The substituent pattern on the aryl groups significantly impacts molecular properties. For example:

- Chloro vs. Bromo Derivatives : Isostructural analogs (e.g., compounds 4 and 5 in and ) differ by chloro (Cl) and bromo (Br) substituents. These halogens influence intermolecular interactions, such as halogen bonding, which can affect crystal packing and binding to biological targets .

- Methoxy Position: The 4-methoxy group in the target compound contrasts with 3-methoxy or 4-ethoxy groups in analogs like 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ().

Core Heterocyclic Modifications

The 1,2,3-triazole core distinguishes the target compound from structurally related heterocycles:

- Thiazole Derivatives : Compounds 4 and 5 () replace the triazole with a thiazole ring. Thiazoles often exhibit stronger π-stacking interactions due to their aromaticity, whereas triazoles provide hydrogen-bonding capabilities via N-atoms .

- Imidazole Analogs: describes a fluorophenyl-substituted imidazole derivative.

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Key Properties

Discussion on Structural Similarity and Chemoinformatics

Graph-based comparison methods () and binary similarity coefficients (e.g., Tanimoto index) () can quantify the target compound’s resemblance to analogs. For instance:

- Tanimoto Analysis : Comparing the target with 1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid () would highlight differences in substituent electronegativity (F vs. Cl) and ester vs. carboxylic acid groups .

- Subgraph Matching : The shared triazole-carboxylate motif aligns with bioactive compounds, while variations in aryl substituents diversify pharmacological profiles .

生物活性

(4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is (4-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate, with the molecular formula and a molecular weight of approximately 357.78 g/mol. Its structure includes a triazole ring, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi. Preliminary studies suggest it possesses inhibitory effects on the growth of specific pathogens, although detailed IC50 values remain to be fully established.

| Microorganism | Activity | IC50 (µM) |

|---|---|---|

| E. coli | Inhibited | TBD |

| S. aureus | Inhibited | TBD |

| C. albicans | Inhibited | TBD |

Anticancer Activity

The compound shows promising anticancer properties. Various studies have reported its effectiveness in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Case Study : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in HeLa cells, with an IC50 value of approximately 10 μM. The compound was shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| HCT-116 | 12 | Caspase activation |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in key metabolic pathways. For instance:

- Enzyme Inhibition : The compound has been found to inhibit enzymes related to DNA synthesis and repair in cancer cells.

- Signal Transduction Pathways : It interferes with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Research Findings

Recent studies have highlighted the potential of this compound in drug development. Its unique structure allows for modifications that can enhance its biological activity while reducing toxicity.

Comparative Studies

Comparative studies with other triazole derivatives indicate that this specific compound may have superior efficacy against certain cancer types due to its enhanced ability to penetrate cellular membranes and target intracellular pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。